2-Amino-N-phenylacetamide

Description

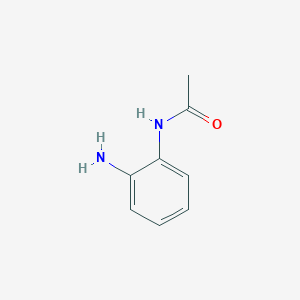

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKJNCRCYBKANP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Record name | 2-AMINOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19742 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185878 | |

| Record name | Acetanilide, ar'-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-aminoacetanilide appears as white or slightly reddish crystals. | |

| Record name | 2-AMINOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19742 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | 2-AMINOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19742 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

555-48-6, 32074-28-5 | |

| Record name | 2-AMINOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19742 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-N-phenylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Glycylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetanilide, ar'-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032074285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine anilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-amino-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetanilide, ar'-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TY4B5Z38R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

270 °F (NTP, 1992) | |

| Record name | 2-AMINOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19742 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-N-phenylacetamide: Physicochemical Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2-Amino-N-phenylacetamide (CAS No: 555-48-6). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While extensive data on its direct biological activity is limited, its structural motifs are present in a variety of pharmacologically active compounds, making it a molecule of significant interest as a synthetic intermediate. This guide consolidates available experimental and computational data, outlines detailed analytical protocols, and presents a plausible synthetic route, thereby providing a foundational understanding for future research and application.

Introduction: Structural and Chemical Identity

This compound, with the IUPAC name this compound, is a primary amine and an acetanilide derivative.[1][2] Its chemical structure consists of a phenylamino group attached to an acetamide moiety, which in turn bears a terminal amino group. This bifunctional nature makes it a versatile building block in organic synthesis. The molecule appears as white or slightly reddish crystals.[1]

Table 1: Chemical Identity of this compound

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 555-48-6 | [3] |

| Molecular Formula | C₈H₁₀N₂O | [2] |

| Molecular Weight | 150.18 g/mol | [2] |

| Canonical SMILES | C1=CC=C(C=C1)NC(=O)CN | [2] |

| InChI Key | QRKJNCRCYBKANP-UHFFFAOYSA-N | [2] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in research and development. The following sections detail its key physical and chemical characteristics.

Physical Properties

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Physical Description | White or slightly reddish crystals | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in hot water | [4] |

| Predicted Water Solubility | 3.84 g/L | [5] |

| Predicted logP | 0.2 | [1] |

Chemical Properties

The chemical behavior of this compound is dictated by its functional groups: a primary amine, a secondary amide, and an aromatic ring. The primary amino group imparts basic properties, allowing for the formation of salts with acids. The amide bond is susceptible to hydrolysis under acidic or basic conditions. The phenyl group can undergo electrophilic substitution reactions, although the reactivity is influenced by the electron-donating or -withdrawing nature of the acetamido substituent.

Synthesis and Purification

A plausible and efficient method for the synthesis of this compound involves a two-step process starting from a substituted aniline. This approach is widely used for the preparation of N-substituted acetamides.[6]

Synthetic Pathway

The synthesis can be conceptualized as follows:

-

Chloroacetylation of Aniline: Aniline is reacted with chloroacetyl chloride in the presence of a base to form 2-chloro-N-phenylacetamide.

-

Amination: The resulting 2-chloro-N-phenylacetamide is then reacted with ammonia or a protected amine source to introduce the primary amino group via nucleophilic substitution.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-N-phenylacetamide

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve aniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of chloroacetyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise via the dropping funnel over 30 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 2-chloro-N-phenylacetamide.

Step 2: Synthesis of this compound

-

Dissolve the crude 2-chloro-N-phenylacetamide in a suitable solvent such as ethanol in a pressure vessel.

-

Add an excess of a source of ammonia, such as a solution of ammonia in ethanol or aqueous ammonia.

-

Seal the vessel and heat the reaction mixture at a temperature and for a duration determined by small-scale optimization (e.g., 70-100 °C for 12-24 hours).

-

After cooling to room temperature, carefully vent the vessel.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield pure this compound.

Analytical Characterization

The identity and purity of synthesized this compound must be confirmed using a suite of analytical techniques. This section details the expected spectral data and provides generalized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.5-7.0 | Multiplet | Aromatic protons (C₆H₅) |

| ~3.4 | Singlet | Methylene protons (-CH₂-) | |

| ~2.0 (broad) | Singlet | Amino protons (-NH₂) | |

| ~8.5 (broad) | Singlet | Amide proton (-NH-) | |

| ¹³C | ~170 | - | Carbonyl carbon (C=O) |

| ~138 | - | Aromatic C (quaternary) | |

| ~129, ~124, ~120 | - | Aromatic CH | |

| ~45 | - | Methylene carbon (-CH₂-) |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment on a 300 MHz or higher field spectrometer.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 4: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Primary amine (-NH₂) & Amide (-NH-) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| ~1660 | C=O stretch | Amide I band |

| ~1540 | N-H bend | Amide II band |

| 1600-1450 | C=C stretch | Aromatic ring |

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation:

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 150 would be expected. Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement. For this compound, cleavage of the C-C bond between the carbonyl group and the methylene group, as well as cleavage of the amide C-N bond, are likely fragmentation routes.

Experimental Protocol for GC-MS:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or dichloromethane.

-

GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column to separate the analyte from any impurities.

-

MS Detection: The eluent from the GC is introduced into the mass spectrometer, typically with electron ionization at 70 eV.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for quantitative analysis. A reversed-phase method is generally suitable for this compound.

Proposed HPLC Method:

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.[7] The acidic modifier helps to achieve sharp, symmetrical peaks for the amine-containing analyte.[7]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Column Temperature: 30 °C

Sources

- 1. 2-Amino-N-methyl-N-phenylacetamide [myskinrecipes.com]

- 2. prepchem.com [prepchem.com]

- 3. 555-48-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Lead Discovery, Chemistry Optimization, and Biological Evaluation Studies of Novel Biamide Derivatives as CB2 Receptor Inverse Agonists and Osteoclast Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijper.org [ijper.org]

- 7. Separation of N-(2-Amino-6-chlorophenyl)-N-phenylacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Solubility of 2-Amino-N-phenylacetamide in DMSO and Water

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a cornerstone of successful experimentation and formulation. This guide provides a comprehensive overview of the solubility of 2-Amino-N-phenylacetamide (also known as N-phenylglycinamide), a molecule of interest in various research and development endeavors, particularly in the synthesis of pharmaceutical compounds.[1][2][3][4][5] This document will delve into the theoretical and practical aspects of determining its solubility in two critical solvents: dimethyl sulfoxide (DMSO) and water.

Introduction to this compound and its Physicochemical Profile

This compound is a derivative of phenylglycinamide and serves as a versatile building block in organic synthesis.[1][2][3] Its structure, featuring both a hydrophilic amino group and a more hydrophobic phenyl group, dictates its solubility behavior. A clear understanding of its solubility is paramount for applications ranging from reaction chemistry to biological assays and the development of potential therapeutic agents.[2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O | |

| Molecular Weight | 150.18 g/mol | |

| Appearance | Solid | |

| InChI Key | QRKJNCRCYBKANP-UHFFFAOYSA-N | |

| SMILES | O=C(CN)NC1=CC=CC=C1 |

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is fundamental to predicting solubility. The polarity of the solute and the solvent, along with their ability to form intermolecular bonds, are key determinants.

-

Water (H₂O): A polar, protic solvent capable of forming extensive hydrogen bond networks.

-

Dimethyl Sulfoxide (DMSO): A polar, aprotic solvent with a strong dipole moment, making it an excellent solvent for a wide range of organic compounds.[6][7]

This compound possesses both polar (amino and amide groups) and non-polar (phenyl ring) functionalities. The amino and amide groups can act as hydrogen bond donors and acceptors.

Caption: Intermolecular interactions governing solubility.

Based on its structure, this compound is expected to exhibit significantly higher solubility in DMSO compared to water. The large, non-polar phenyl group is likely to limit its solubility in aqueous media. A related compound, 2-Phenylacetamide, is known to be soluble in organic solvents like DMSO while having limited solubility in water.[8]

Experimental Determination of Solubility in DMSO

DMSO is a powerful solvent capable of dissolving a vast array of organic molecules, making it a staple in drug discovery for creating stock solutions.[6][9][10]

Protocol for Kinetic Solubility Determination in DMSO

This method provides a rapid assessment of solubility under non-equilibrium conditions, which is often sufficient for preparing stock solutions for biological screening.

Materials:

-

This compound

-

Anhydrous DMSO

-

Vortex mixer

-

Calibrated micropipettes

-

Microcentrifuge tubes

Procedure:

-

Preparation of a High-Concentration Stock: Accurately weigh a specific amount of this compound into a microcentrifuge tube.

-

Solvent Addition: Add a calculated volume of anhydrous DMSO to achieve a high target concentration (e.g., 100 mM).

-

Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes.

-

Visual Inspection: Carefully inspect the solution against a light source for any undissolved particles.

-

Sonication (if necessary): If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied, but with caution to avoid degradation.[9]

-

Observation: A clear solution indicates that the compound is soluble at the tested concentration. The presence of visible precipitate suggests that the kinetic solubility is below this concentration.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. researchgate.net [researchgate.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 2-Amino-N-phenylacetamide

This guide provides a comprehensive analysis and prediction of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum for 2-Amino-N-phenylacetamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the predicted spectrum, offering not just data, but a causal explanation for the expected chemical shifts, multiplicities, and coupling constants. Our approach is grounded in the fundamental principles of NMR spectroscopy and supported by authoritative data from the scientific literature.

Introduction: The Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. By probing the magnetic properties of hydrogen nuclei (protons) within a molecule, it provides detailed information about the chemical environment, connectivity, and stereochemistry of protons. This guide will systematically deconstruct the molecular structure of this compound to predict its ¹H NMR spectrum, providing a virtual roadmap for its empirical analysis.

Molecular Structure and Proton Environments

To predict the ¹H NMR spectrum, we must first identify all chemically non-equivalent protons in the molecule. The structure of this compound (C₈H₁₀N₂O) contains five distinct proton environments.

Figure 1: Molecular structure of this compound with distinct proton environments labeled (Ha-Hf).

Detailed Prediction of the ¹H NMR Spectrum

The following analysis predicts the ¹H NMR spectrum of this compound, assuming the use of a common deuterated solvent such as DMSO-d₆, which is effective in resolving exchangeable protons.

Signal A: Primary Amine Protons (Hₐ, -NH₂)

-

Chemical Shift (δ): The two protons of the primary amine are expected to resonate in a broad range, typically between δ 1.0-4.0 ppm .[1] The exact chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding.[2][3]

-

Integration: This signal will integrate to 2 protons .

-

Multiplicity: Due to rapid quadrupole relaxation and proton exchange, the N-H protons often appear as a broad singlet .[2][4] In very dry, aprotic solvents, coupling to the adjacent methylene protons (Hb) might be observed, which would result in a triplet, but this is uncommon.

-

Causality: The nitrogen atom is electronegative, but these protons are on a primary amine not adjacent to a strongly withdrawing group, placing them in the upfield region of the spectrum. Their lability and involvement in hydrogen bonding cause signal broadening.[5]

Signal B: Methylene Protons (Hₑ, -CH₂-)

-

Chemical Shift (δ): These two protons are positioned between a primary amine (NH₂) and an amide carbonyl group (C=O). Both groups are electron-withdrawing, causing a significant downfield shift (deshielding). Protons alpha to a nitrogen typically appear at δ 2.3-3.0 ppm, while protons alpha to a carbonyl are in the δ 2.0-2.4 ppm range.[6][7] The combined effect will shift this signal further downfield, likely to δ 3.5 - 4.0 ppm .

-

Integration: This signal will integrate to 2 protons .

-

Multiplicity: These protons are adjacent to the two amine protons (Ha) and the single amide proton (Hc). In an ideal, slow-exchange scenario, they would be split by both, resulting in a complex multiplet. However, coupling to the primary amine protons (Ha) is often absent due to exchange.[8] Coupling to the amide proton (Hc) over three bonds (³J) is expected. Therefore, the signal will most likely appear as a doublet .

-

Coupling Constant (J): The vicinal coupling (³J) to the amide proton (Hc) is expected to be in the range of 6-8 Hz .[9]

Signal C: Amide Proton (Hₑ, -NH-)

-

Chemical Shift (δ): The amide proton is highly deshielded due to the strong electron-withdrawing nature of the adjacent carbonyl group and resonance delocalization. Its chemical shift is typically found significantly downfield, in the range of δ 8.0 - 9.5 ppm .[1][10] This shift is also sensitive to hydrogen bonding and solvent.

-

Integration: This signal will integrate to 1 proton .

-

Multiplicity: This proton is coupled to the two adjacent methylene protons (Hb). According to the n+1 rule, it will be split into a triplet . The signal may be broadened due to the quadrupolar effect of the adjacent nitrogen atom.[11]

-

Coupling Constant (J): The coupling constant (³J) will be reciprocal to that of the methylene signal (Hb), in the range of 6-8 Hz .[9]

Signals D, E, F: Aromatic Protons (Hₒ, Hₘ, Hₚ, -C₆H₅)

The five protons on the monosubstituted phenyl ring are not chemically equivalent and will give rise to signals in the aromatic region of the spectrum, typically δ 6.5-8.0 ppm .[7] The acetamido substituent (-NH-CO-CH₂NH₂) is an ortho-, para-directing group due to the lone pair on the amide nitrogen, which can donate electron density into the ring via resonance. This would suggest shielding (an upfield shift) at the ortho and para positions. However, the anisotropic effect of the carbonyl group and the inductive effect of the amide can lead to complex shifts.

-

Hₒ (ortho, 2H): These protons are closest to the substituent and are often deshielded by the magnetic anisotropy of the amide carbonyl. They are predicted to appear furthest downfield in the aromatic region, around δ 7.5 - 7.7 ppm , likely as a doublet of doublets or a multiplet.

-

Hₘ (meta, 2H): These protons are less affected by the substituent and are expected to resonate near the typical aromatic region, around δ 7.2 - 7.4 ppm , appearing as a triplet of doublets or multiplet.

-

Hₚ (para, 1H): This proton is electronically most similar to the ortho positions due to resonance but is sterically distant. It is expected to be the most shielded of the aromatic protons, resonating around δ 7.0 - 7.2 ppm , likely as a triplet .

Due to the similar chemical environments, these signals will likely overlap, forming a complex multiplet integrating to 5 protons . The coupling constants within the aromatic ring are characteristic: J(ortho) ≈ 7–10 Hz, J(meta) ≈ 2–3 Hz, and J(para) < 1 Hz.[9][12]

Summary of Predicted ¹H NMR Data

The predicted data for the ¹H NMR spectrum of this compound in DMSO-d₆ is summarized below.

| Signal Label | Protons | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Hₐ | -NH ₂ | 2H | 1.0 - 4.0 | Broad Singlet | N/A |

| Hₑ | -CH ₂- | 2H | 3.5 - 4.0 | Doublet | ³J = 6-8 |

| Hₑ | -NH - | 1H | 8.0 - 9.5 | Triplet | ³J = 6-8 |

| Hₒ, Hₘ, Hₚ | Ar-H | 5H | 7.0 - 7.7 | Complex Multiplet | J(ortho) = 7-10, J(meta) = 2-3 |

Standard Experimental Protocol

To validate this prediction, the following experimental workflow is recommended.

Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing the exchangeable NH and NH₂ protons.[13]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the field on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16-32 scans for good signal-to-noise).

-

Set the spectral width to cover the expected range (e.g., 0-12 ppm).

-

-

D₂O Exchange (Confirmation of Labile Protons):

-

After acquiring the initial spectrum, remove the NMR tube.

-

Add 1-2 drops of deuterium oxide (D₂O) to the sample.

-

Shake the tube gently to mix and re-acquire the ¹H NMR spectrum.

-

The signals corresponding to the exchangeable protons (Hₐ and Hₑ) will diminish or disappear, confirming their assignment.[5][6]

-

Figure 2: Standard experimental workflow for acquiring the ¹H NMR spectrum.

Conclusion

The predicted ¹H NMR spectrum of this compound is characterized by four main signal regions: a broad singlet for the primary amine, a doublet for the methylene group, a downfield triplet for the amide proton, and a complex multiplet in the aromatic region. This detailed, causality-driven prediction serves as a robust framework for the empirical analysis and structural confirmation of this molecule, providing researchers with the necessary insights to interpret their experimental data with confidence.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry.

- JoVE. (2025). NMR Spectroscopy Of Amines. Journal of Visualized Experiments.

- Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons.

- Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy.

- Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.

- ResearchGate. (n.d.). The amide proton region of the 1 H NMR spectra.

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry.

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Tjandra, N., & Bax, A. (1997). Solution NMR Measurement of Amide Proton Chemical Shift Anisotropy in 15N-Enriched Proteins. Journal of the American Chemical Society.

- Oregon State University. (n.d.). Spectroscopy of Amines.

- Evans, M. (2023). Coupling in Proton NMR. YouTube.

- Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.

- NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031215).

- Harvey, B. G., & Van De Mark, M. R. (1981). Long-range coupling constants for structural analysis of complex polycyclic aromatic hydrocarbons by high-field proton magnetic resonance spectroscopy. Analytical Chemistry.

- Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions.

- PROSPRE. (n.d.). 1H NMR Predictor.

- Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure.

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. Video: NMR Spectroscopy Of Amines [jove.com]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 8. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. acdlabs.com [acdlabs.com]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-depth Technical Guide to 2-Amino-N-phenylacetamide (CAS: 555-48-6) for Drug Discovery and Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-Amino-N-phenylacetamide, a versatile bifunctional organic compound. Known also as Glycinanilide, this molecule serves as a valuable building block in medicinal chemistry and materials science. Its structure, incorporating a primary amine and a phenylacetamide moiety, presents multiple reactive sites for the synthesis of complex heterocyclic systems and novel therapeutic agents. This document details the compound's core chemical identity, physicochemical properties, a robust synthesis protocol with mechanistic rationale, and standard methods for structural characterization. Furthermore, it explores its applications in drug development, referencing the established biological activities of related phenylacetamide scaffolds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic and discovery programs.

Core Chemical Identity

The foundational step in utilizing any chemical entity is a precise understanding of its structure and nomenclature.

Structural Formula

The structure of this compound consists of a primary amino group attached to the alpha-carbon of an N-phenyl-substituted acetamide.

Figure 1. 2D Structure of this compound.

IUPAC Name and Synonyms

-

IUPAC Name : this compound[1]

-

Common Synonyms : 2-Aminoacetanilide, N-Glycylaniline, Glycinanilide, Aminoacetic anilide[1]

Key Identifiers

| Identifier | Value | Source |

| CAS Number | 555-48-6 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O | [2] |

| Molecular Weight | 150.18 g/mol | [2] |

| PubChem CID | 208384 | [1] |

| InChI Key | QRKJNCRCYBKANP-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC=C(C=C1)NC(=O)CN | [1] |

Physicochemical and Computed Properties

The following table summarizes key physicochemical properties, which are critical for predicting solubility, designing reaction conditions, and assessing drug-like characteristics.

| Property | Value | Notes |

| Physical State | Solid, white or slightly reddish crystals.[1] | |

| Melting Point | Data not available | The related compound 2-phenylacetamide melts at 156 °C.[3] |

| Boiling Point | Data not available | High boiling point expected due to amide and amine groups. |

| Water Solubility | Predicted to be soluble | Amine and amide groups can participate in hydrogen bonding. |

| logP (Octanol/Water) | 0.45 (Predicted) | Indicates moderate lipophilicity. |

| Hydrogen Bond Donors | 2 | (One -NH₂ group, one amide -NH) |

| Hydrogen Bond Acceptors | 2 | (One C=O group, one -NH₂ nitrogen) |

| Rotatable Bonds | 3 |

Synthesis and Purification

Rationale for Synthetic Strategy

A robust and common method for synthesizing this compound involves a two-step process starting from aniline. This approach is favored for its reliability and use of readily available starting materials.

-

Acylation : The first step is the N-acylation of aniline with 2-chloroacetyl chloride. This forms the intermediate, 2-chloro-N-phenylacetamide. Aniline's nucleophilic amino group attacks the electrophilic carbonyl carbon of the acyl chloride. A mild base is required to neutralize the hydrochloric acid byproduct, preventing protonation of the starting aniline which would render it non-nucleophilic.

-

Nucleophilic Substitution : The second step involves the displacement of the chloride from the alpha-carbon of the intermediate. This is an Sₙ2 reaction. While various nitrogen nucleophiles can be used, a common and effective method is the Gabriel synthesis or direct amination with ammonia. This step introduces the required primary amino group to yield the final product.

This strategy provides excellent control over the formation of the amide bond first, followed by the introduction of the more reactive primary amine, minimizing side reactions.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Chloro-N-phenylacetamide

-

Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add aniline (1.0 eq) and anhydrous dichloromethane (DCM, ~5 mL per gram of aniline).

-

Base Addition : Add a non-nucleophilic base, such as triethylamine (1.1 eq) or potassium carbonate (1.5 eq), to the solution.

-

Acylation : Cool the mixture to 0 °C in an ice bath. Dissolve 2-chloroacetyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the aniline solution over 30 minutes with vigorous stirring.

-

Reaction : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin-Layer Chromatography (TLC).

-

Workup : Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-chloro-N-phenylacetamide, which can be purified by recrystallization from ethanol/water.

Step 2: Synthesis of this compound

-

Setup : In a sealed pressure vessel, dissolve the purified 2-chloro-N-phenylacetamide (1.0 eq) from Step 1 in a solution of 7N ammonia in methanol.

-

Reaction : Seal the vessel and heat the mixture to 60-70 °C for 12-24 hours. The ammonia acts as the nucleophile to displace the chloride.

-

Isolation : After cooling to room temperature, vent the vessel in a fume hood. Concentrate the reaction mixture under reduced pressure.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate or by flash column chromatography on silica gel to yield pure this compound.

Workflow Visualization

Caption: A two-step synthesis workflow for this compound.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic protocol. Standard analytical techniques are employed for this purpose.[4][5]

-

¹H NMR (Proton Nuclear Magnetic Resonance) : The spectrum should display characteristic signals: aromatic protons of the phenyl ring (multiplet, δ 7.0-7.6 ppm), a singlet for the amide proton (-NH-, broad, ~δ 8.5-9.5 ppm), a singlet for the benzylic methylene protons (-CH₂-, δ ~3.4 ppm), and a broad singlet for the primary amine protons (-NH₂, exchangeable, δ ~1.5-2.5 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The spectrum will confirm the presence of eight distinct carbon environments, including a characteristic amide carbonyl peak (~170 ppm), four signals for the aromatic carbons, and a signal for the aliphatic methylene carbon (-CH₂-).

-

IR (Infrared Spectroscopy) : Key absorption bands will be visible, including N-H stretches for both the primary amine and the secondary amide (typically 3200-3400 cm⁻¹), a strong C=O stretch for the amide carbonyl (~1650-1680 cm⁻¹), and C-N stretching bands.

-

MS (Mass Spectrometry) : Mass spectrometry will be used to confirm the molecular weight. The mass spectrum should exhibit a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated mass of 150.18 g/mol .

Applications in Medicinal Chemistry and Drug Development

This compound is not merely a chemical curiosity; it is a scaffold with significant potential in the development of new therapeutic agents.

Role as a Versatile Synthetic Intermediate

The compound's bifunctional nature—a nucleophilic primary amine and a modifiable N-phenylacetamide core—makes it an ideal starting point for constructing more complex molecules. It is a key intermediate for synthesizing various nitrogen-containing heterocycles, such as benzodiazepines and other pharmacologically relevant structures.[6]

Known Biological Activities of Phenylacetamide Scaffolds

The broader class of phenylacetamide derivatives has demonstrated a wide spectrum of biological activities. This suggests that novel derivatives of this compound could be promising leads for various therapeutic targets.

-

Anticancer and Antidepressant Potential : Studies on related phenylacetamide structures have shown potential as both anticancer and antidepressant agents.[4][6]

-

Carbonic Anhydrase Inhibition : N-phenylacetamide conjugates have been investigated as inhibitors of carbonic anhydrase, an enzyme family implicated in several diseases including glaucoma, epilepsy, and cancer.[7]

-

Cannabinoid Receptor 2 (CB2) Modulation : N-phenylacetamide derivatives have been identified as inverse agonists for the CB2 receptor.[6] CB2 receptors are primarily expressed in immune cells and are involved in inflammation and other physiological processes. Inverse agonists for this receptor are being explored as potential treatments for diseases like osteoporosis.[8]

Case Study: Potential Signaling Pathway Modulation

The activity of phenylacetamide derivatives as CB2 inverse agonists highlights a potential mechanism of action.[8] CB2 is a G-protein-coupled receptor (GPCR) that typically signals through the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. An inverse agonist would bind to the receptor and suppress its basal, ligand-independent activity, potentially leading to an increase in cAMP from its suppressed baseline.

Caption: Simplified CB2 receptor signaling potentially modulated by phenylacetamide inverse agonists.

Safety, Handling, and Storage

GHS Hazard Information

-

Signal Word : Danger

-

Hazard Statements : H318 - Causes serious eye damage. The hydrochloride salt is also classified as harmful if swallowed (H302) and causes skin and eye irritation (H315, H319).[9]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE) : Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10][11]

-

Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11]

-

Hygiene : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10][11]

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.[10]

-

Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.

References

- PubChem. (n.d.). 2-Amino-2-phenylacetamide. National Center for Biotechnology Information.

- Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC, NIH.

- PubChem. (n.d.). 2-amino-N-methyl-N-phenylacetamide. National Center for Biotechnology Information.

- ChemSynthesis. (n.d.). N-(2-anilino-2-oxoethyl)-2-phenylacetamide.

- Said, M. F., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. NIH.

- ChemSrc. (n.d.). 2-Phenylacetamide.

- Mancilla, T., et al. (2003). Synthesis and characterization of new 2-(alkylamino)acetamides. ResearchGate.

- Google Patents. (n.d.). RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives.

- PubChem. (n.d.). 2-Aminoacetanilide. National Center for Biotechnology Information.

- Wikipedia. (n.d.). Acetanilide.

- PubChem. (n.d.). 2-Aminoacetanilide hydrochloride. National Center for Biotechnology Information.

- ACS Publications. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega.

- Xie, X. Q., et al. (2014). Lead Discovery, Chemistry Optimization, and Biological Evaluation Studies of Novel Biamide Derivatives as CB2 Receptor Inverse Agonists and Osteoclast Inhibitors. PMC, PubMed Central.

Sources

- 1. 2-Aminoacetanilide | C8H10N2O | CID 208384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-N-phenyl-acetamide 95% | CAS: 555-48-6 | AChemBlock [achemblock.com]

- 3. 2-Phenylacetamide | CAS#:103-81-1 | Chemsrc [chemsrc.com]

- 4. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lead Discovery, Chemistry Optimization, and Biological Evaluation Studies of Novel Biamide Derivatives as CB2 Receptor Inverse Agonists and Osteoclast Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Aminoacetanilide hydrochloride | C8H11ClN2O | CID 458752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. chemicalbook.com [chemicalbook.com]

Molecular weight and formula of 2-Amino-N-phenylacetamide

An In-Depth Technical Guide to 2-Amino-N-phenylacetamide: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (also known as Glycinanilide), a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. The document details the compound's fundamental physicochemical properties, outlines a robust and reproducible synthetic protocol, and describes standard methodologies for its structural characterization and purification. Furthermore, this guide explores the compound's chemical reactivity and delves into the potential therapeutic applications of its structural scaffold, as evidenced by the broad biological activities exhibited by related phenylacetamide derivatives. This work is intended to serve as a foundational resource for scientists and professionals engaged in drug discovery and development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Phenylacetamide Scaffold

Phenylacetamide and its derivatives constitute a class of organic compounds with profound importance in pharmacology and chemical synthesis.[1] The core structure, which features a phenyl group attached to an acetamide moiety, serves as a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] this compound (IUPAC: this compound) is a distinct member of this family, incorporating the structural features of both aniline and the amino acid glycine.

This unique combination of a primary aliphatic amine and a secondary aromatic amide within a compact molecular framework provides two distinct points for chemical modification. This bifunctionality makes it an exceptionally valuable building block for generating diverse chemical libraries for high-throughput screening and for the targeted synthesis of complex heterocyclic systems. While direct biological data on this compound is limited, the extensive research into analogous structures reveals significant potential for applications ranging from antimicrobial and anticancer to central nervous system (CNS) modulation.[1][3][4][5]

Molecular Structure and Physicochemical Properties

The structural identity and physical characteristics of a compound are the bedrock of its application in research. The essential properties of this compound have been compiled from various chemical databases and supplier specifications.

Caption: Chemical Structure of this compound.

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [6][7] |

| Synonyms | 2-Aminoacetanilide, Glycinanilide, N-Glycylaniline | [7][8][9] |

| CAS Number | 555-48-6 | [6][7][10][11] |

| Molecular Formula | C₈H₁₀N₂O | [6][7][10][12] |

| Molecular Weight | 150.18 g/mol | [6][7][8][12] |

| Appearance | White or slightly reddish crystals | [7] |

| Melting Point | 132 °C (270 °F) | [7] |

| Solubility | Soluble in hot water | [7] |

| SMILES | NCC(=O)NC1=CC=CC=C1 | [6] |

| InChI Key | QRKJNCRCYBKANP-UHFFFAOYSA-N | [7][12] |

Synthesis and Purification

Causality Behind Experimental Choices: The synthesis of this compound requires the formation of an amide bond between aniline and a glycine equivalent. A primary challenge is the prevention of self-reaction or polymerization involving the amine and carboxylic acid functionalities of glycine. Therefore, a common and effective strategy involves a two-step process: 1) Acylation of aniline with an α-halo acetyl halide (e.g., chloroacetyl chloride) to form an intermediate, 2-chloro-N-phenylacetamide. 2) Nucleophilic substitution of the chloride with an amine source, such as ammonia, to yield the final product. This stepwise approach provides excellent control over the reaction and is a well-established method for producing N-substituted aminoacetamides.[4]

Caption: Workflow for the two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a validated, generalized procedure adapted from standard methodologies for the synthesis of related N-phenylacetamide derivatives.[4][5][13]

Step 1: Synthesis of 2-Chloro-N-phenylacetamide

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add aniline (1.0 eq.) and glacial acetic acid (50 mL). Stir until a homogenous solution is formed.

-

Reagent Addition: In a separate beaker, dissolve sodium acetate (1.2 eq.) in water (30 mL) and add it to the flask. Cool the flask in an ice bath to 0-5 °C.

-

Acylation: Add chloroacetyl chloride (1.1 eq.) dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

-

Workup: Pour the reaction mixture into 200 mL of ice-cold water. A white precipitate of 2-chloro-N-phenylacetamide will form.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid and salts, and air-dry the crude product.

Step 2: Synthesis of this compound

-

Reaction Setup: Place the crude 2-chloro-N-phenylacetamide (1.0 eq.) into a 250 mL round-bottom flask. Add ethanol (100 mL) and a concentrated aqueous solution of ammonia (10 eq.).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring for 4-6 hours.

-

Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) with a suitable eluent (e.g., 9:1 Dichloromethane:Methanol), checking for the disappearance of the starting material.

-

Isolation: After completion, cool the reaction mixture to room temperature. Remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.

Detailed Experimental Protocol: Purification

-

Recrystallization: Transfer the crude solid residue to a beaker. Add a minimal amount of hot ethanol or an ethyl acetate/hexanes mixture to dissolve the solid completely.[3]

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Filtration: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.

Structural Characterization and Analytical Methods

Confirmation of the chemical identity and assessment of purity are critical validation steps. The following standard spectroscopic techniques are employed for the characterization of this compound. The expected data are inferred from established spectral databases and literature on analogous compounds.[8][14]

General Protocol for Sample Preparation[14]

-

NMR Spectroscopy: Dissolve 5-10 mg of the purified solid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube.

-

IR Spectroscopy: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile for analysis via electrospray ionization (ESI) or gas chromatography (GC-MS).

Table 2: Expected Spectroscopic Data for Structural Elucidation

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons (Ar-H): Multiplets in the range of δ 7.0-7.6 ppm. - Amide Proton (N-H): A broad singlet typically downfield, > δ 8.0 ppm. - Methylene Protons (CH₂): A singlet around δ 3.5-4.0 ppm. - Amine Protons (NH₂): A broad singlet, position variable depending on solvent and concentration. |

| ¹³C NMR | - Amide Carbonyl (C=O): A signal around δ 168-172 ppm. - Aromatic Carbons (Ar-C): Multiple signals in the range of δ 115-140 ppm. - Methylene Carbon (CH₂): A signal around δ 40-45 ppm. |

| IR (KBr, cm⁻¹) | - N-H Stretch (Amine & Amide): Broad bands in the 3200-3400 cm⁻¹ region. - C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹. - C=O Stretch (Amide I): A strong, sharp absorption around 1660-1680 cm⁻¹. - N-H Bend (Amide II): A signal around 1530-1550 cm⁻¹. |

| Mass Spec (ESI+) | - Molecular Ion [M+H]⁺: Expected at m/z 151.08. |

Chemical Reactivity and Potential for Derivatization

The synthetic utility of this compound stems from its primary aliphatic amino group, which serves as a versatile reactive handle for building molecular complexity.[15]

Caption: Key derivatization reactions of this compound.

-

Acylation and Sulfonylation: The primary amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to form more complex amides or sulfonamides, respectively.[15][16] This is a cornerstone reaction for generating libraries of drug candidates.

-

N-Alkylation: The amino group can be alkylated using alkyl halides to yield secondary or tertiary amine derivatives.[15][16] Reductive amination, a reaction with an aldehyde or ketone followed by reduction, is another common method to achieve this transformation.

-

Condensation Reactions: Reaction with aldehydes or ketones can form imines (Schiff bases), which are themselves useful intermediates for further synthetic manipulations or can be of direct biological interest.[15]

Potential Applications in Research and Drug Development

The phenylacetamide scaffold is a recurring motif in a multitude of biologically active compounds. By serving as a synthetic precursor, this compound allows for the exploration of new chemical space built upon this proven pharmacophore.

Table 3: Survey of Biological Activities in Phenylacetamide Analogs

| Biological Activity | Example Compound Class/Derivative | Therapeutic Potential | Source(s) |

| Antimicrobial | 2-amino-N-(p-Chlorophenyl) acetamide derivatives | Development of new antibiotics to combat resistant bacterial strains like Staphylococcus aureus. | [1][4] |

| Anticancer | Substituted phenylacetamides | Cytotoxicity against various cancer cell lines, including prostate (PC3) and breast (MCF-7). | [1][3] |

| Antidepressant | 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides | Modulation of central nervous system targets; potential for novel mood disorder treatments. | [5] |

| Anti-inflammatory | N-(2-hydroxyphenyl)acetamide, a structural analog | Inhibition of pro-inflammatory pathways, relevant for autoimmune and inflammatory diseases. | [2][17] |

| Anticonvulsant | N-(2-hydroxyethyl) cinnamamide (related amide) | Potential for new treatments for epilepsy and seizure disorders. | [2] |

| Receptor Modulation | N,N'-bis(2-phenylacetamide) derivatives | Inverse agonism at the Cannabinoid Receptor 2 (CB2), with applications in osteoporosis. | [18][19] |

Safety and Handling

Proper laboratory safety protocols are essential when handling any chemical reagent. Based on aggregated GHS data, this compound should be handled with care.

-

Hazard Classifications: Causes skin irritation (H315), serious eye irritation/damage (H318/H319), and may cause respiratory irritation (H335).[8][12]

-

Recommended Handling:

-

Use in a well-ventilated area or chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

-

Conclusion

This compound is a synthetically accessible and highly versatile chemical building block. Its value lies not only in its own right but in the vast potential unlocked through the reactivity of its primary amine function. The established biological relevance of the broader phenylacetamide class provides a strong rationale for its use in the design and synthesis of novel compounds for drug discovery. The protocols and data presented in this guide offer a solid, authoritative foundation for researchers to confidently incorporate this compound into their synthetic and medicinal chemistry programs.

References

- 2-Amino-2-phenylacetamide.

- 2-amino-N-methyl-N-phenylacetamide.

- 2-Aminoacetanilide.

- This compound. P212121 Store. [Link]

- Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)

- Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties.

- 2-[(2-amino-2-oxoethyl)sulfanyl]-N-phenylacetamide. SpectraBase. [Link]

- Design, synthesis, and computational studies of phenylacetamides as antidepressant agents.

- Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry. [Link]

- Microwave-assisted synthesis, structural elucidation and biological assessment of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide and N-(2-(2-oxo-2(phenylamino)acetyl)phenyl)propionamide derivatives.

- Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.

- N-phenylacetamide. Stenutz. [Link]

- Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity.

- Lead Discovery, Chemistry Optimization, and Biological Evaluation Studies of Novel Biamide Derivatives as CB2 Receptor Inverse Agonists and Osteoclast Inhibitors.

- Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. [Link]

- 2-Phenylacetamide.

- Amines. National Council of Educational Research and Training (NCERT). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. irejournals.com [irejournals.com]

- 5. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-N-phenyl-acetamide 95% | CAS: 555-48-6 | AChemBlock [achemblock.com]

- 7. 2-Aminoacetanilide | C8H10N2O | CID 208384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 555-48-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. store.p212121.com [store.p212121.com]

- 11. 555-48-6 CAS|this compound |生产厂家|价格信息 [m.chemicalbook.com]

- 12. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 13. ijper.org [ijper.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Buy (R)-2-Amino-2-phenylacetamide | 6485-67-2 [smolecule.com]

- 16. ncert.nic.in [ncert.nic.in]

- 17. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Lead Discovery, Chemistry Optimization, and Biological Evaluation Studies of Novel Biamide Derivatives as CB2 Receptor Inverse Agonists and Osteoclast Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Phenylacetamide Scaffold: A Versatile Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel chemical entities with enhanced therapeutic profiles. Within this dynamic environment, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable capacity to interact with a diverse array of biological targets. The phenylacetamide scaffold is a prominent example of such a versatile core, serving as the foundational blueprint for a multitude of biologically active compounds. This guide provides an in-depth exploration of the significant and varied biological activities associated with the phenylacetamide scaffold, offering field-proven insights into the experimental methodologies used to elucidate these activities and the underlying molecular mechanisms.

The Enduring Appeal of the Phenylacetamide Core

The phenylacetamide moiety, characterized by a phenyl ring linked to an acetamide group, presents a unique combination of structural features that render it an attractive starting point for drug design. Its relative simplicity allows for facile synthetic modification, enabling the systematic exploration of structure-activity relationships (SAR). The amide bond provides a critical hydrogen bonding motif, while the phenyl ring can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions. This inherent versatility has led to the development of phenylacetamide derivatives with a broad spectrum of therapeutic applications.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy, a neurological disorder characterized by recurrent seizures, has been a significant area of focus for the therapeutic application of phenylacetamide derivatives.[1] The core mechanism of action for many of these compounds lies in their ability to modulate voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[2]

Mechanism of Action: Taming the Action Potential

Phenylacetamide-based anticonvulsants typically function by binding to the inactive state of voltage-gated sodium channels. This binding stabilizes the channel in its non-conducting conformation, thereby reducing the number of channels available to open in response to depolarization. This leads to a decrease in the rapid, repetitive firing of neurons that is characteristic of seizure activity. The interaction with the sodium channel is a prime example of how the structural features of the phenylacetamide scaffold contribute to its biological function. The phenyl ring can interact with hydrophobic pockets within the channel protein, while the amide group can form hydrogen bonds, anchoring the molecule in its binding site.[3]

Experimental Workflow: Evaluation of Anticonvulsant Activity

Caption: Workflow for anticonvulsant activity assessment.

Key Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used animal model to screen for potential anticonvulsant drugs effective against generalized tonic-clonic seizures.[4]

Methodology:

-

Animal Preparation: Adult male Swiss Albino mice (25-30 g) are used.[5]

-

Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally at various doses. A vehicle control group receives the solvent alone.[6]

-

Electrode Placement and Stimulation: At the time of predicted peak drug effect, a drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas of the animal, followed by a drop of saline to ensure good electrical contact. Corneal electrodes are then placed, and an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) is delivered.[5][6]

-

Observation: The animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test.[4]

-

Data Analysis: The number of animals protected from the tonic hindlimb extension in each group is recorded, and the median effective dose (ED50) is calculated using probit analysis.[6]

Anticancer Activity: Inducing Programmed Cell Death

The phenylacetamide scaffold has emerged as a promising framework for the development of novel anticancer agents. Derivatives have demonstrated cytotoxicity against a range of cancer cell lines, with a primary mechanism of action being the induction of apoptosis, or programmed cell death.[7][8]

Mechanism of Action: Orchestrating Apoptosis

Phenylacetamide derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][8] A key event in the intrinsic pathway is the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[7] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.[7] The activation of caspase-3 is a central event in apoptosis, leading to the cleavage of various cellular substrates and ultimately, cell death.[7]

Signaling Pathway: Intrinsic Apoptosis Induction

Caption: Intrinsic apoptotic pathway initiated by phenylacetamides.

Quantitative Data: Cytotoxicity of Phenylacetamide Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 3d | MDA-MB-468 | 0.6 ± 0.08 | [7] |

| 3d | PC-12 | 0.6 ± 0.08 | [7] |

| 3c | MCF-7 | 0.7 ± 0.08 | [7] |

| 3d | MCF-7 | 0.7 ± 0.4 | [7] |

| 2b | PC3 | 52 | |

| 2c | PC3 | 80 | |

| 2c | MCF-7 | 100 |

Key Experimental Protocols for Assessing Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9]

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-468) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.[10]

-

Compound Treatment: The cells are treated with various concentrations of the phenylacetamide derivatives and incubated for 48-72 hours.[10]

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution is added to each well, and the plate is incubated for 3-4 hours.[9][11]

-

Formazan Solubilization: The medium is removed, and 100-130 µL of DMSO is added to each well to dissolve the formazan crystals.[7][10]

-

Absorbance Measurement: The absorbance is measured at 492 nm or 570 nm using a microplate reader.[10][11] The IC50 value is then calculated.

This assay quantifies the activity of caspase-3, a key executioner in apoptosis.[12]

Methodology:

-

Cell Lysis: Treated and untreated cells are lysed to release cellular contents.

-

Substrate Addition: The cell lysate is incubated with a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC.[12]

-

Fluorescence Measurement: Cleavage of the substrate by active caspase-3 releases a fluorescent molecule (AMC), which is quantified using a fluorometer (Ex/Em = 360/460 nm).[12]

-

Data Analysis: The fluorescence intensity is proportional to the caspase-3 activity.

Antimicrobial and Nematicidal Activities

The versatility of the phenylacetamide scaffold extends to its efficacy against various pathogens, including bacteria and nematodes.[13]

Mechanism of Action: Disruption of Cellular Integrity

Certain phenylacetamide derivatives, particularly those incorporating thiazole moieties, have demonstrated potent antibacterial activity.[13] Scanning electron microscopy studies have revealed that these compounds can cause rupture of the bacterial cell membrane, leading to cell death.[13] The precise molecular interactions leading to membrane disruption are an area of ongoing investigation.

Quantitative Data: Antibacterial and Nematicidal Efficacy

| Compound | Target Organism | Activity | Reference |

| A1 | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 = 156.7 µM | [13] |

| A4 | Xanthomonas axonopodis pv. citri (Xac) | EC50 = 281.2 µM | [13] |

| A4 | Xanthomonas oryzae pv. oryzicola (Xoc) | EC50 = 194.9 µM | [13] |

| A23 | Meloidogyne incognita | 100% mortality at 500 µg/mL | [13] |

Key Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[14][15]

Methodology:

-

Preparation of Antimicrobial Solutions: Serial twofold dilutions of the phenylacetamide derivatives are prepared in a suitable broth medium in a 96-well microtiter plate.[16]

-

Inoculum Preparation: A standardized inoculum of the target bacteria is prepared and added to each well.[14]

-

Incubation: The plate is incubated under appropriate conditions for 18-24 hours.[15]

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[14]

Neuroprotective and Antidepressant Potential

Beyond their anticonvulsant properties, phenylacetamide derivatives have shown promise in the broader field of neuropharmacology, exhibiting neuroprotective and antidepressant-like activities.[12][17]

Mechanism of Action: Combating Oxidative Stress and Modulating Neurotransmitters